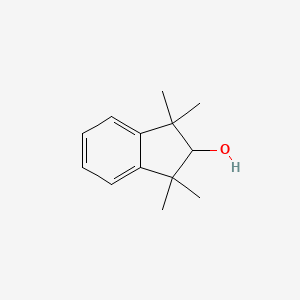
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C13H20O It is a derivative of indene, characterized by the presence of four methyl groups and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with methylating agents under acidic conditions to introduce the methyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
化学反应分析
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indenes, ketones, and hydrocarbons, depending on the reaction conditions and reagents used.
科学研究应用
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and as a stabilizer in various chemical formulations.
作用机制
The mechanism by which 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and activity.
相似化合物的比较
- 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene
Uniqueness: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its analogs. The specific arrangement of methyl groups also contributes to its distinct properties and interactions in various chemical and biological systems.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
1,1,3,3-tetramethyl-2H-inden-2-ol |
InChI |
InChI=1S/C13H18O/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8,11,14H,1-4H3 |
InChI 键 |
KFPVGYQEDPGWBS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(C2=CC=CC=C21)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
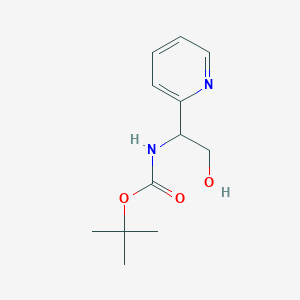
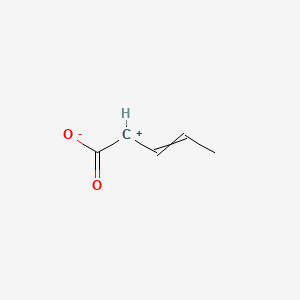

amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)

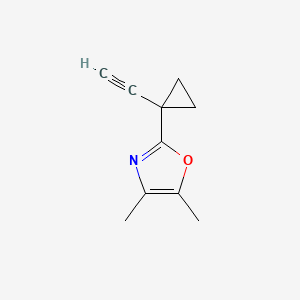
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
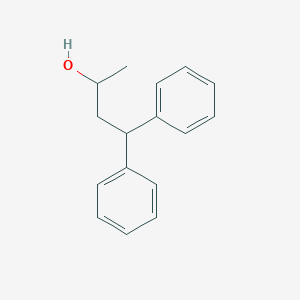
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
